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molecular formula C13H8BrNO3 B8596404 7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one

7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B8596404
M. Wt: 306.11 g/mol
InChI Key: BCQHSUWQBLJZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883782B2

Procedure details

To a slurry of 7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one (23 g, 75 mmol) in THF (751 mL, 75 mmol) at −40° C. was added methylmagnesium chloride, 3.0 M solution in THF (88 mL, 263 mmol) over 2 minutes such that the temperature did not rise above −35° C. The resulting red slurry was maintained at −30° C. After 1 hour the reaction, which was now homogeneous, was quenched with 50 mL of ethyl acetate. The solution was then carefully quenched with 800 mL of 50% ammonium chloride. The mixture was poured into a separatory funnel containing ethyl acetate (100 mL). The layers were separated and the organics were washed with brined, dried over sodium sulfate, filtered and concentrated. The aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with water and then brine, dried over sodium sulfate, filtered, and combined with the above derived oil. This organic solution was washed with brined, dried over sodium sulfate, fitlered and concentrated to provide 7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol as a yellow solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
751 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:15](=[CH:16][CH:17]=1)[O:14][C:7]1=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]1[C:5]2=[O:18].[CH2:19]1COCC1.C[Mg]Cl>>[Br:1][C:2]1[CH:3]=[C:4]2[C:15](=[CH:16][CH:17]=1)[O:14][C:7]1=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]1[C:5]2([CH3:19])[OH:18]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC=1C=C2C(C=3C(=NC=C(C3)OC)OC2=CC1)=O
Name
Quantity
751 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
88 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above −35° C
CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction, which
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched with 50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solution was then carefully quenched with 800 mL of 50% ammonium chloride
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed with brined,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
This organic solution was washed with brined,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
fitlered and concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C=3C(=NC=C(C3)OC)OC2=CC1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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